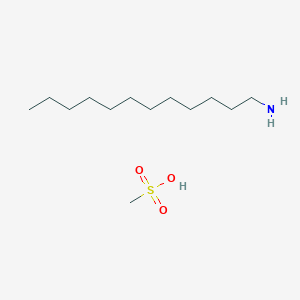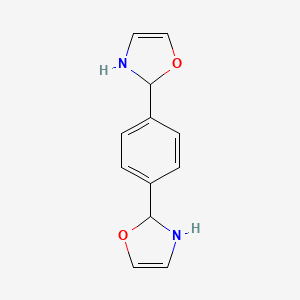
2,2'-(1,4-Phenylene)bis(2,3-dihydro-1,3-oxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,4-Phenylene)bis(2,3-dihydro-1,3-oxazole) is a heterocyclic compound that contains two oxazole rings connected by a phenylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(2,3-dihydro-1,3-oxazole) typically involves the cyclocondensation of terephthalaldehyde with appropriate reagents. One common method involves the reaction of terephthalaldehyde with 2 equivalents of 2-aminoethanol in the presence of a catalytic amount of p-toluenesulfonic acid in boiling ethanol . The reaction yields the desired product with high efficiency.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,4-Phenylene)bis(2,3-dihydro-1,3-oxazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole rings into other functional groups.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenylene ring.
Aplicaciones Científicas De Investigación
2,2’-(1,4-Phenylene)bis(2,3-dihydro-1,3-oxazole) has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,4-Phenylene)bis(2,3-dihydro-1,3-oxazole) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. Molecular docking studies have shown that it can interact with targets such as caspase 3, NF-KAPPA-B, and P53 protein .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(4,5-dihydro-2-oxazolyl)benzene
- 2,2’-(1,3-Phenylene)bis-2-oxazoline
- 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide
Uniqueness
2,2’-(1,4-Phenylene)bis(2,3-dihydro-1,3-oxazole) is unique due to its specific structural arrangement and the presence of two oxazole rings connected by a phenylene group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
84705-72-6 |
|---|---|
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
2-[4-(2,3-dihydro-1,3-oxazol-2-yl)phenyl]-2,3-dihydro-1,3-oxazole |
InChI |
InChI=1S/C12H12N2O2/c1-2-10(12-14-6-8-16-12)4-3-9(1)11-13-5-7-15-11/h1-8,11-14H |
Clave InChI |
UVWQHTHDTSCYHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2NC=CO2)C3NC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


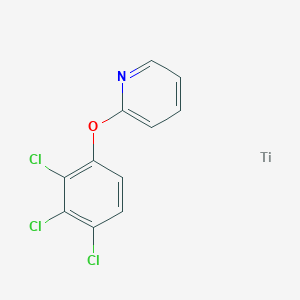

![Ethyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14429094.png)

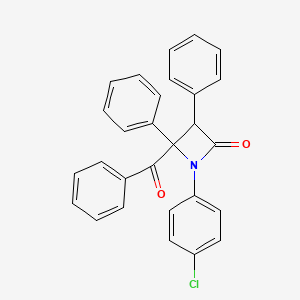
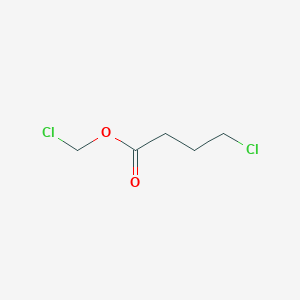

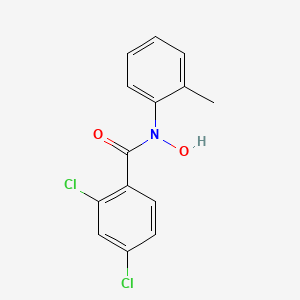
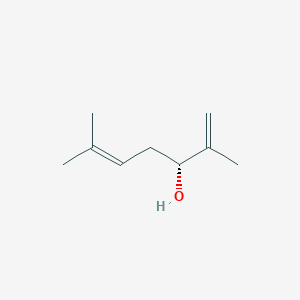

![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)

